Aqueous Solubility Advantage Over Haloperidol and Droperidol Metabolites
The target compound exhibits an experimentally determined aqueous solubility of 2.5 g/L (2500 mg/L) at 20 °C . This is 7.4-fold higher than the water solubility of the haloperidol metabolite 4-(4-chlorophenyl)-4-hydroxypiperidine, which is 340 mg/L under identical temperature conditions [1]. The parent drug droperidol is described as practically insoluble in water . This solubility differential has direct implications for the preparation of aqueous analytical stock solutions and for in vitro assay compatibility.
| Evidence Dimension | Aqueous solubility at 20 °C |
|---|---|
| Target Compound Data | 2.5 g/L (2500 mg/L) |
| Comparator Or Baseline | Haloperidol metabolite 4-(4-chlorophenyl)-4-hydroxypiperidine: 340 mg/L; Droperidol: practically insoluble |
| Quantified Difference | 7.4-fold higher vs. haloperidol metabolite; orders-of-magnitude difference vs. droperidol |
| Conditions | Water, 20 °C, as reported in vendor specification sheets |
Why This Matters
Higher aqueous solubility simplifies dissolution for HPLC mobile-phase preparation and reduces the need for organic co-solvents in biological assay buffers, lowering solvent-induced assay interference.
- [1] Fisher Scientific. 4-(4-Chlorophenyl)-4-hydroxypiperidine, 99+%, crystalline, Thermo Scientific. Solubility in water: 340 mg/L (20 °C). View Source
